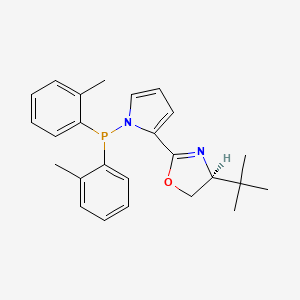
(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(2-(Trifluoromethoxy)phenyl)ethanamine,” also known as “TFMPE,” is a chiral amine compound. Its chemical structure consists of a phenyl ring with a trifluoromethoxy (CF₃O) substituent and an amino group (NH₂) attached to an ethyl chain. The stereochemistry of the amino group is specified as (S)-configuration.
Vorbereitungsmethoden
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr): TFMPE can be synthesized via SNAr reaction between 2-(trifluoromethoxy)aniline and an appropriate electrophile (e.g., alkyl halide or acyl chloride). The reaction proceeds under basic conditions, resulting in the formation of TFMPE.
Resolution of Racemic Mixture: Enantiopure TFMPE can be obtained by resolving the racemic mixture using chiral resolving agents or chromatography.
Industrial Production:: Industrial-scale production of TFMPE involves the SNAr route due to its efficiency and scalability.
Analyse Chemischer Reaktionen
TFMPE undergoes various chemical reactions:
Oxidation: TFMPE can be oxidized to its corresponding imine or amine oxide.
Reduction: Reduction of TFMPE yields the corresponding secondary amine.
Substitution: TFMPE participates in nucleophilic substitution reactions, such as alkylations or acylations. Common reagents include strong bases (e.g., sodium hydride), electrophiles (alkyl halides), and oxidizing agents (e.g., hydrogen peroxide).
Major products:
- Oxidation: TFMPE imine or amine oxide
- Reduction: Secondary amine
- Substitution: Alkylated or acylated TFMPE derivatives
Wissenschaftliche Forschungsanwendungen
TFMPE finds applications in various fields:
Medicine: TFMPE and its derivatives are investigated as potential drugs due to their interactions with neurotransmitter receptors (e.g., serotonin receptors).
Chemical Synthesis: TFMPE serves as a building block for the synthesis of other compounds.
Agrochemicals: TFMPE derivatives may have pesticidal properties.
Wirkmechanismus
The exact mechanism of TFMPE’s effects depends on its specific target. For example:
Neurotransmitter Receptors: TFMPE may act as an agonist or antagonist at certain receptors, affecting neurotransmission.
Enzymes: TFMPE derivatives could inhibit or modulate specific enzymes.
Vergleich Mit ähnlichen Verbindungen
TFMPE’s uniqueness lies in its trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:
2-(Trifluoromethoxy)aniline: The precursor for TFMPE synthesis.
Other Chiral Amines: Compare TFMPE’s stereochemistry and functional groups.
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
(1S)-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
XDQINUYPIQISSS-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1OC(F)(F)F)N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-(chloromethyl)imidazo[2,1-b]thiazole](/img/structure/B12950534.png)

![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)
![(2R,3R,4S,5R)-2-[12-(furan-3-yl)-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12950548.png)







![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


